
2-((2-Fluoro-5-(trifluoromethyl)phenyl)amino)-1-nitro-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an amino group, a nitro group, and a sulfonyl group. It also contains fluorine atoms which are part of trifluoromethyl groups and a trifluoromethoxy group. These groups can greatly influence the properties and reactivity of the compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on this compound, a detailed molecular structure analysis is not possible .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups. The amino group can act as a nucleophile in substitution reactions, the nitro group can be reduced to an amine, and the sulfonyl group can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties are influenced by the compound’s molecular structure and functional groups .Applications De Recherche Scientifique
Synthesis and Reactivity
- This compound has been utilized in the synthesis and reactivity studies of fluorinated compounds. For instance, its reactivity with dienes has been explored to yield fluorinated [4+2] cycloadducts, highlighting its potential in creating novel fluorinated structures (Crowley, Percy, & Stansfield, 1996).
Material Science and Polymer Research
- In material science, derivatives of this compound have been synthesized and used in the development of fluorinated polyimides. These polymers exhibit excellent optical transmittance and solubility in polar organic solvents, making them suitable for various high-performance applications (Hu Zhi-zhi, 2010).
Fluorescent Molecular Probes
- Derivatives of this compound have been used in the creation of new fluorescent solvatochromic dyes. These compounds show strong solvent-dependent fluorescence and can be used as sensitive molecular probes for studying various biological events and processes (Diwu et al., 1997).
Herbicide Development
- Fluorine substitution in compounds similar to this one has significantly changed the herbicidal properties, demonstrating its potential in the development of more effective herbicides (Hamprecht, Würzer, & Witschel, 2004).
Kinetics and Mechanism Studies
- The kinetics and mechanism of reactions involving fluorinated compounds have been studied, providing insights into complex chemical processes and potential applications in organic synthesis (Jarczewski, Schroeder, & Dworniczak, 1986).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-fluoro-N-[(Z)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F7N2O5S/c17-12-6-1-9(15(18,19)20)7-13(12)24-8-14(25(26)27)31(28,29)11-4-2-10(3-5-11)30-16(21,22)23/h1-8,24H/b14-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGRSWATLTVZMN-ZSOIEALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C(=CNC2=C(C=CC(=C2)C(F)(F)F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)/C(=C\NC2=C(C=CC(=C2)C(F)(F)F)F)/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F7N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2357188.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2357189.png)
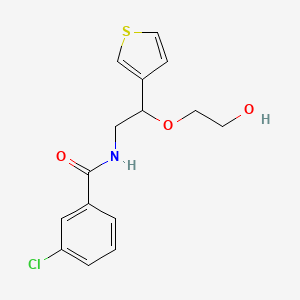
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2357192.png)
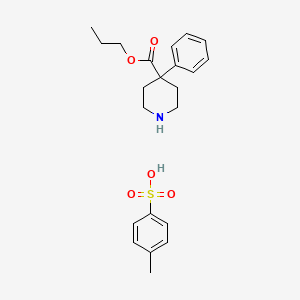
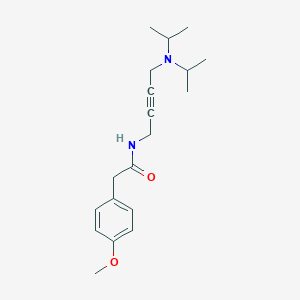
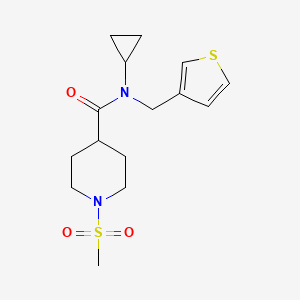
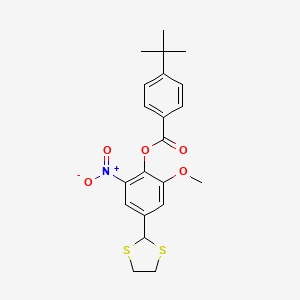
![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2357203.png)
![tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate](/img/structure/B2357205.png)
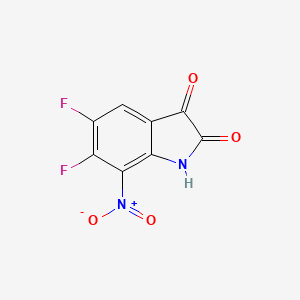
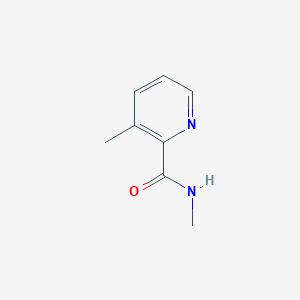

![2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2357211.png)